2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride
Description
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride is a halogenated benzenesulfonyl derivative characterized by a urea linkage and nitro-substituted aromatic moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.
Properties
IUPAC Name |
2-chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRMLAYAUXTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride (CAS No. 680617-70-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride is , with a molecular weight of 390.20 g/mol. The compound features a sulfonyl chloride group, which is known to enhance reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzyme activities, leading to altered cellular functions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride:
Case Studies
-
Cytotoxicity in Cancer Cell Lines
- A study evaluated the antiproliferative effects of the compound on human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated significant growth inhibition with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .
- Mechanism Exploration
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds. Its sulfonamide group contributes to the development of drugs targeting various diseases, including cancer and bacterial infections. The compound's ability to form stable conjugates with biological molecules enhances its utility in drug design.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzenesulfonamide, including this compound, exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of specific enzymes that are crucial for tumor growth, highlighting its potential as a lead compound for anticancer drug development .
Biochemistry
In biochemistry, this compound serves as a reagent in proteomics research, particularly for labeling proteins and peptides. The chlorosulfonyl group allows for selective reactions with amino groups in proteins, facilitating the study of protein interactions and functions.
Case Study: Protein Labeling
A research project utilized 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride to label specific proteins in a complex mixture. The labeled proteins were then analyzed using mass spectrometry, providing insights into their structure and function within cellular pathways .
Synthetic Organic Chemistry
This compound is also employed in synthetic organic chemistry as an intermediate in the synthesis of other chemical entities. Its reactivity allows chemists to create more complex structures through various coupling reactions.
Table: Synthetic Pathways
| Reaction Type | Example Products |
|---|---|
| Coupling Reactions | Various sulfonamide derivatives |
| Nucleophilic Substitution | Functionalized aromatic compounds |
Environmental Chemistry
The environmental applications of this compound are emerging, particularly in the study of pollutants and their degradation pathways. Its stability under various conditions makes it a candidate for investigating environmental interactions.
Case Study: Pollutant Degradation
Research has indicated that sulfonamide derivatives can act as indicators for the presence of certain pollutants in water systems. The degradation products formed from these compounds can provide valuable information about environmental health .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s nitro and ureido groups enhance its electrophilicity and hydrogen-bonding capacity compared to pyrazole/oxadiazole analogs, making it suitable for coupling reactions in drug discovery . However, the nitro group may reduce stability under reducing conditions.
- Physical Properties : The absence of reported melting points for the target compound contrasts with the well-defined thermal data for analogs (67–78.5°C), suggesting greater structural complexity or hygroscopicity .
- Hazard Profile : Like 2-chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride hydrochloride, the target compound likely requires stringent handling due to corrosive properties (GHS hazard code H314) .
Cost and Availability
The target compound’s discontinued status contrasts with the commercial accessibility of analogs. For instance, 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is priced at ¥54,900/g , while the pyridinyl-ureido variant is marketed with explicit hazard warnings .
Q & A
Advanced Research Question
- DFT calculations : Predict electrophilic sulfonation sites using Fukui indices or electrostatic potential maps .
- Molecular dynamics (MD) : Simulate solvation effects on urea linkage stability in aqueous media .
- Cheminformatics platforms : Tools like Schrödinger’s Maestro or Open Babel optimize synthetic routes and predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
